molecular formula C17H17N5O2 B2555722 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-59-5

3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2555722
CAS RN: 483993-59-5
M. Wt: 323.356
InChI Key: IABNZEUISJEPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide, also known as MPTP, is a tetrazole-based compound that has gained attention in scientific research for its potential use as a therapeutic agent. MPTP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to have antioxidant activity, which may help protect against oxidative stress and prevent cellular damage. This compound has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, this compound has not yet been extensively tested in vivo, so its efficacy and safety in humans are not yet known.

Future Directions

There are several potential future directions for research on 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to investigate the anticancer properties of this compound and its potential use as a cancer treatment.

Synthesis Methods

The synthesis of 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide involves the reaction of 2-(2H-tetrazol-5-yl)propanoic acid with 2-methoxybenzoyl chloride and phenylhydrazine. The resulting product is then purified using column chromatography and recrystallization. The purity and identity of the compound are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has been investigated for its potential use in the treatment of various diseases and conditions. One area of research is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the potential use of this compound as an anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a cancer treatment.

properties

IUPAC Name

3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-15-10-6-5-7-12(15)11-14(16-19-21-22-20-16)17(23)18-13-8-3-2-4-9-13/h2-10,14H,11H2,1H3,(H,18,23)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABNZEUISJEPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.